4-(Difluoromethoxy)-3-isopropoxybenzaldehyde
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Overview
Description
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde is an organic compound that features both difluoromethoxy and isopropoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-isopropoxybenzaldehyde can be achieved through several steps:
Starting Material: The synthesis begins with 4-hydroxy-3-isopropoxybenzaldehyde.
Difluoromethylation: The hydroxyl group is converted to a difluoromethoxy group using a difluoromethylating agent such as chlorodifluoromethane in the presence of a base like potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The difluoromethoxy and isopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Difluoromethoxy)-3-isopropoxybenzoic acid.
Reduction: 4-(Difluoromethoxy)-3-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)benzoic acid
Uniqueness
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde is unique due to the presence of both difluoromethoxy and isopropoxy groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C11H12F2O3 |
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Molecular Weight |
230.21 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c1-7(2)15-10-5-8(6-14)3-4-9(10)16-11(12)13/h3-7,11H,1-2H3 |
InChI Key |
WFWROCAQACMMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)OC(F)F |
Origin of Product |
United States |
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